REACTION_CXSMILES
|
[CH3:1][C@H:2]([C:13]([OH:15])=[O:14])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([CH3:12])[CH3:11])=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[CH3:21]O>>[CH3:12][CH:10]([CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH:2]([C:13]([O:15][CH3:21])=[O:14])[CH3:1])=[CH:4][CH:5]=1)[CH3:11]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated for 3 hours at the reflux temperature of the reaction mixture
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Then it was evaporated in vacuo at the temperature of 30° C. to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C@H:2]([C:13]([OH:15])=[O:14])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([CH3:12])[CH3:11])=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[CH3:21]O>>[CH3:12][CH:10]([CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH:2]([C:13]([O:15][CH3:21])=[O:14])[CH3:1])=[CH:4][CH:5]=1)[CH3:11]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated for 3 hours at the reflux temperature of the reaction mixture
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Then it was evaporated in vacuo at the temperature of 30° C. to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C@H:2]([C:13]([OH:15])=[O:14])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([CH3:12])[CH3:11])=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[CH3:21]O>>[CH3:12][CH:10]([CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH:2]([C:13]([O:15][CH3:21])=[O:14])[CH3:1])=[CH:4][CH:5]=1)[CH3:11]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated for 3 hours at the reflux temperature of the reaction mixture
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Then it was evaporated in vacuo at the temperature of 30° C. to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |